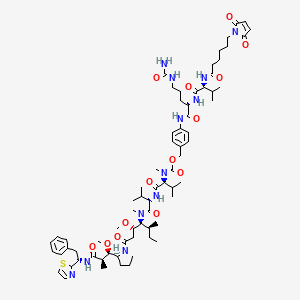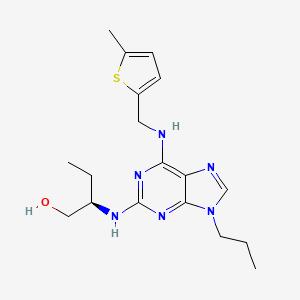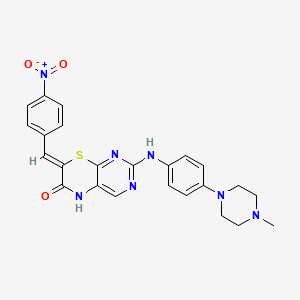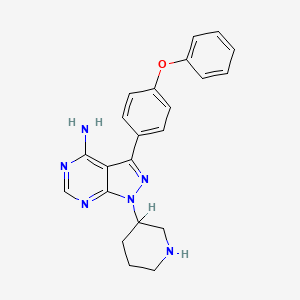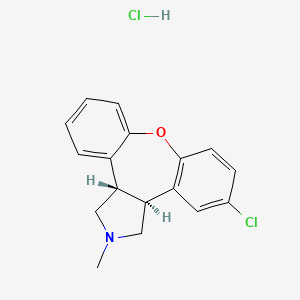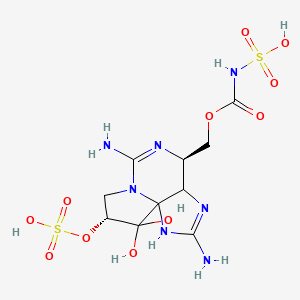
N-Sulfocarbamoylgonyautoxin 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Sulfocarbamoylgonyautoxin 2 is a derivative of gonyautoxin, a potent neurotoxin produced by certain species of marine dinoflagellates This compound is part of the paralytic shellfish toxins group, which are known for their ability to block sodium channels in nerve cells, leading to paralysis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Sulfocarbamoylgonyautoxin 2 involves several steps, starting from the extraction of gonyautoxin from marine organisms. The gonyautoxin is then subjected to sulfocarbamoylation, a chemical reaction that introduces a sulfocarbamoyl group into the molecule. This process typically requires specific reagents and conditions, such as the use of sulfocarbamoyl chloride in the presence of a base like triethylamine, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in biotechnology and chemical engineering may pave the way for more efficient production methods in the future. Currently, the compound is primarily produced in research laboratories for scientific studies .
化学反应分析
Types of Reactions
N-Sulfocarbamoylgonyautoxin 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, nucleophiles, and other reagents in the presence of catalysts or under specific pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .
科学研究应用
N-Sulfocarbamoylgonyautoxin 2 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of paralytic shellfish toxins.
Biology: Studied for its effects on sodium channels in nerve cells, providing insights into neurotoxicity and potential therapeutic applications.
Medicine: Investigated for its potential use in developing treatments for neurological disorders and as a tool for studying nerve function.
作用机制
N-Sulfocarbamoylgonyautoxin 2 exerts its effects by blocking sodium channels in nerve cells. This action prevents the influx of sodium ions, which is essential for the generation and propagation of nerve impulses. As a result, the compound induces paralysis by inhibiting nerve signal transmission. The molecular targets of this compound are the voltage-gated sodium channels, and the pathways involved include the disruption of normal ion flow and subsequent nerve cell function .
相似化合物的比较
N-Sulfocarbamoylgonyautoxin 2 is part of a larger group of paralytic shellfish toxins, which include:
Gonyautoxin: The parent compound, known for its potent neurotoxic effects.
Saxitoxin: Another well-known paralytic shellfish toxin with similar sodium channel-blocking properties.
Tetrodotoxin: A potent neurotoxin found in pufferfish, also known for blocking sodium channels.
Compared to these compounds, this compound is unique due to its specific sulfocarbamoyl group, which may influence its potency, stability, and interactions with sodium channels .
属性
CAS 编号 |
80173-30-4 |
|---|---|
分子式 |
C10H17N7O11S2 |
分子量 |
475.4 g/mol |
IUPAC 名称 |
[(4R,9R)-2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxycarbonylsulfamic acid |
InChI |
InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)/t3-,4+,5?,9?/m0/s1 |
InChI 键 |
OKSSKVHGKYJNLL-UUWFSZNBSA-N |
手性 SMILES |
C1[C@H](C(C23N1C(=N[C@H](C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
规范 SMILES |
C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O |
同义词 |
Toxin C1 from Protogonyaulax; Epigonyautoxin 8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


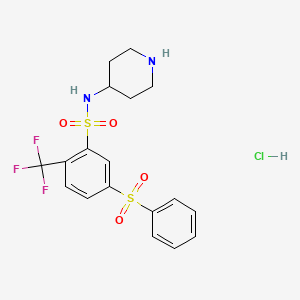
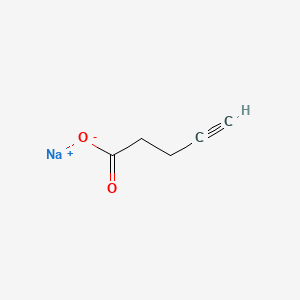
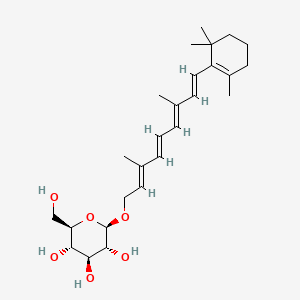


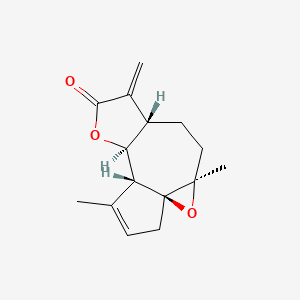
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)


